molecular formula C8H18N4O2 B12808461 1,1'-Hexane-1,6-diyldiurea CAS No. 2188-09-2

1,1'-Hexane-1,6-diyldiurea

Katalognummer: B12808461
CAS-Nummer: 2188-09-2
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: OJLHBQIGOFOFJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 36245 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential therapeutic effects, particularly in the field of oncology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NSC 36245 typically involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of NSC 36245 is scaled up using optimized synthetic routes that are cost-effective and efficient. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining high quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

NSC 36245 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of NSC 36245 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary, but they often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of NSC 36245 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

NSC 36245 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of more complex molecules.

    Biology: It is studied for its effects on biological systems, including its potential as a therapeutic agent.

    Medicine: NSC 36245 is being investigated for its potential use in treating diseases such as cancer, due to its ability to inhibit certain cellular pathways.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of NSC 36245 involves its interaction with specific molecular targets within cells. It is known to inhibit certain protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, NSC 36245 can disrupt cellular processes that are essential for the growth and survival of cancer cells, making it a potential therapeutic agent for cancer treatment .

Vergleich Mit ähnlichen Verbindungen

NSC 36245 can be compared with other similar compounds, such as:

The uniqueness of NSC 36245 lies in its specific inhibition of protein kinases, which makes it a valuable tool in cancer research and potential therapy.

Conclusion

NSC 36245 is a compound with significant potential in various fields of scientific research. Its unique properties and mechanisms of action make it a valuable tool for studying and potentially treating diseases such as cancer. The ongoing research and development of this compound continue to reveal new applications and insights into its capabilities.

Eigenschaften

CAS-Nummer

2188-09-2

Molekularformel

C8H18N4O2

Molekulargewicht

202.25 g/mol

IUPAC-Name

6-(carbamoylamino)hexylurea

InChI

InChI=1S/C8H18N4O2/c9-7(13)11-5-3-1-2-4-6-12-8(10)14/h1-6H2,(H3,9,11,13)(H3,10,12,14)

InChI-Schlüssel

OJLHBQIGOFOFJF-UHFFFAOYSA-N

Kanonische SMILES

C(CCCNC(=O)N)CCNC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.